(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one" often involves strategies like condensation reactions, the use of organometallic reagents, or catalytic methods to form the desired carbon-nitrogen and carbon-oxygen bonds. For example, catalytic synthesis of polyoxymethylene dimethyl ethers highlights the role of catalysts in synthesizing compounds with specific oxygen-containing groups (Baranowski, Bahmanpour, & Kröcher, 2017).
Molecular Structure Analysis
The molecular structure of "(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one" suggests potential for interesting electronic and steric interactions due to its functional groups. Studies on similar molecules, like 1,3-Thiazolidin-4-ones, provide insights into how different substituents can affect molecular stability and reactivity (Cunico, Gomes, & Vellasco, 2008).
Chemical Reactions and Properties
Compounds with similar structures may undergo a variety of chemical reactions, including nucleophilic addition, cyclization, and oxidation-reduction processes. The presence of dimethylamino and dimethoxy groups in "(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one" could influence its reactivity towards electrophiles and nucleophiles. For instance, the reactivity of N,N-dimethyl enaminones demonstrates how structural features can dictate the pathways and outcomes of chemical reactions (Gaber, Bagley, Muhammad, & Gomha, 2017).
Scientific Research Applications
Synthesis of Trifluoromethylated Compounds : A study by Baraznenok, Nenajdenko, and Balenkova (1998) demonstrated an efficient synthesis method for (E)-3-trifluoromethyl-3-aryl(hetaryl)acroleins using 4-dimethylamino-1,1,1-trifluoro-3-buten-2-one, a closely related compound, suggesting its role in synthesizing fluorine-containing organic compounds (Baraznenok, Nenajdenko, & Balenkova, 1998).
Intermediate for Biologically Active Compounds : Zou, Jiang, Jia, and Zhu (2018) noted that a derivative of this compound, (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one, is a key intermediate in creating various biologically active compounds, highlighting its importance in pharmaceutical research (Zou, Jiang, Jia, & Zhu, 2018).
Cycloaddition Reactions : Bezenšek et al. (2010) used microwave-assisted cycloaddition of electron-poor acetylenes to (E)-3-dimethylamino-1-heteroaryl-prop-2-en-1-ones, leading to the synthesis of highly functionalized 1-heteroaroyl-1,3-butadienes. This indicates its utility in organic synthesis (Bezenšek et al., 2010).
Nonlinear Optical Absorption : A study by Rahulan et al. (2014) showed that a synthesized compound derived from this chemical exhibits potential as an optical limiter, transitioning from saturable to reverse saturable absorption with increased excitation intensity, suggesting applications in optics and laser technology (Rahulan et al., 2014).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This involves predicting or suggesting further studies that can be done with the compound. This could be new reactions, potential uses, derivatives to be synthesized, etc.
Each of these categories requires specialized knowledge and techniques. Also, please note that not all categories may be applicable to all compounds. For example, ‘Mechanism of Action’ is typically relevant only for biologically active compounds. I hope this general information is helpful to you. If you have a specific question about any of these categories, feel free to ask!
properties
IUPAC Name |
(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-9(2)6-5-7(10)8(11-3)12-4/h5-6,8H,1-4H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZIBCAWOSFLFR-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one | |
CAS RN |
187242-85-9, 67751-23-9 | |
Record name | [(1E)-4,4-dimethoxy-3-oxobut-1-en-1-yl]dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 67751-23-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.